molecular formula C8H13NO2S B14154619 5,5-Dimethyl-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione CAS No. 89295-44-3

5,5-Dimethyl-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B14154619
CAS No.: 89295-44-3
M. Wt: 187.26 g/mol
InChI Key: PIMOLLUTXLSAKA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione is an organic compound belonging to the thiazolidine class It is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of isopropylamine with a suitable thioamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazolidine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

5,5-Dimethyl-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: The parent compound of the thiazolidine class.

    5-Methyl-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione: A similar compound with one less methyl group.

    3-(Propan-2-yl)-1,3-thiazolidine-2,4-dione: A compound lacking the 5,5-dimethyl substitution.

Uniqueness

5,5-Dimethyl-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5,5-dimethyl groups enhances its stability and reactivity compared to other thiazolidine derivatives.

Properties

CAS No.

89295-44-3

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

5,5-dimethyl-3-propan-2-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C8H13NO2S/c1-5(2)9-6(10)8(3,4)12-7(9)11/h5H,1-4H3

InChI Key

PIMOLLUTXLSAKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(SC1=O)(C)C

Origin of Product

United States

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